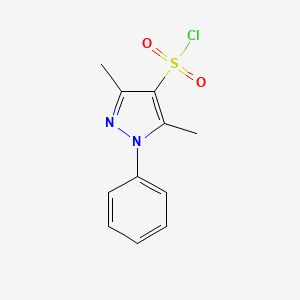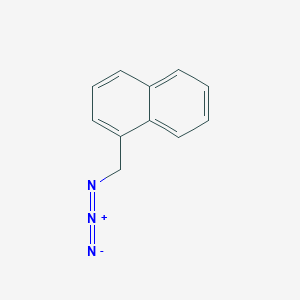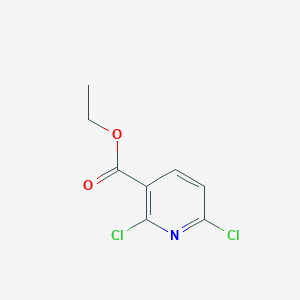
2,3,4-Trimethoxy-6-nitrobenzaldehyde
Descripción general
Descripción
2,3,4-Trimethoxy-6-nitrobenzaldehyde: is an organic compound with the molecular formula C10H11NO6 and a molecular weight of 241.2 g/mol . It is a methoxylated heterocycle that is expressed as an acyl group in reactions . The compound is characterized by the presence of three methoxy groups and a nitro group attached to a benzaldehyde core .
Aplicaciones Científicas De Investigación
2,3,4-Trimethoxy-6-nitrobenzaldehyde has several scientific research applications :
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of dyes and pigments due to its electrophilic nature.
Mecanismo De Acción
Target of Action
It is known that the compound is a methoxylated heterocycle that is expressed as an acyl group in the reaction .
Mode of Action
2,3,4-Trimethoxy-6-nitrobenzaldehyde is more electrophilic and reactive than its demethylated form, 2,3,4-trimethoxybenzaldehyde . This increased reactivity is due to the methoxy groups on the aromatic rings and the presence of aromatic amino groups . The systematic reaction rate of this molecule is faster than that of 2,3,4-trimethoxybenzaldehyde .
Análisis Bioquímico
Biochemical Properties
2,3,4-Trimethoxy-6-nitrobenzaldehyde plays a significant role in biochemical reactions due to its electrophilic nature. The methoxy groups on the aromatic rings enhance its reactivity, making it a potent electrophile. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can be demethylated by specific enzymes to form 2,3,4-trimethoxybenzaldehyde . The interaction with enzymes such as demethylases is crucial for its biochemical activity. Additionally, the nitro group in this compound can participate in redox reactions, further influencing its biochemical properties .
Cellular Effects
This compound has been shown to affect various cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s electrophilic nature allows it to interact with cellular proteins and enzymes, potentially leading to changes in their activity. For example, the interaction with toll-like receptor 4 (TLR4) can activate the NFκB signaling pathway, leading to apoptosis in certain cell types . This indicates that this compound can have significant effects on cell function and survival.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. The compound’s electrophilic nature allows it to form covalent bonds with nucleophilic sites on proteins and enzymes. This can lead to enzyme inhibition or activation, depending on the specific interaction. For instance, the binding of this compound to TLR4 can activate downstream signaling pathways, resulting in changes in gene expression and cellular responses . Additionally, the nitro group can participate in redox reactions, further influencing the compound’s molecular mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound can be demethylated to form 2,3,4-trimethoxybenzaldehyde, which may have different biochemical properties . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged activation of signaling pathways and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and cellular changes. For instance, high doses of this compound have been associated with increased apoptosis and changes in gene expression . It is important to determine the threshold doses to avoid toxic or adverse effects in animal studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound can be demethylated by specific enzymes to form 2,3,4-trimethoxybenzaldehyde . This demethylation process is crucial for its metabolic activity. Additionally, the nitro group can participate in redox reactions, influencing the compound’s metabolic pathways . The interaction with enzymes and cofactors is essential for its metabolic flux and the regulation of metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound can interact with specific transporters and binding proteins, affecting its localization and accumulation. For example, the methoxy groups on the aromatic rings can enhance its lipophilicity, facilitating its transport across cell membranes . The distribution of this compound within tissues can also be influenced by its interaction with binding proteins and other biomolecules.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, the interaction with specific proteins can facilitate its localization to the nucleus, where it can influence gene expression . The methoxy groups on the aromatic rings can also affect its subcellular localization by enhancing its interaction with specific biomolecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 2,3,4-Trimethoxy-6-nitrobenzaldehyde typically involves the following steps :
Methylation of Gallic Acid: Gallic acid is used as a starting material and is methylated using dimethyl sulfate in the presence of sodium hydroxide to form 1,2,3-trimethoxybenzene.
Formylation Reaction: The intermediate 1,2,3-trimethoxybenzene undergoes a formylation reaction with a Vilsmeier-Haack reagent to yield 2,3,4-trimethoxybenzaldehyde.
Nitration: The final step involves the nitration of 2,3,4-trimethoxybenzaldehyde to produce this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and purity. The process ensures that the product purity is above 99% and the total yield reaches approximately 73% .
Análisis De Reacciones Químicas
Types of Reactions: 2,3,4-Trimethoxy-6-nitrobenzaldehyde undergoes various chemical reactions, including :
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate in an alkaline medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Reduction: 2,3,4-Trimethoxy-6-aminobenzaldehyde.
Oxidation: 2,3,4-Trimethoxy-6-nitrobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
- 2,3,4-Trimethoxybenzaldehyde
- 2,3,4-Trimethoxy-6-aminobenzaldehyde
- 2,3,4-Trimethoxy-6-nitrobenzoic acid
Comparison: 2,3,4-Trimethoxy-6-nitrobenzaldehyde is unique due to the presence of both methoxy and nitro groups, which significantly enhance its electrophilic nature compared to its analogs . This makes it more reactive in various chemical reactions, providing a broader range of applications in synthetic chemistry and industrial processes .
Propiedades
IUPAC Name |
2,3,4-trimethoxy-6-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO6/c1-15-8-4-7(11(13)14)6(5-12)9(16-2)10(8)17-3/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BARDBXITMSPPQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1)[N+](=O)[O-])C=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40488308 | |
| Record name | 2,3,4-Trimethoxy-6-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40488308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52978-83-3 | |
| Record name | 2,3,4-Trimethoxy-6-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40488308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


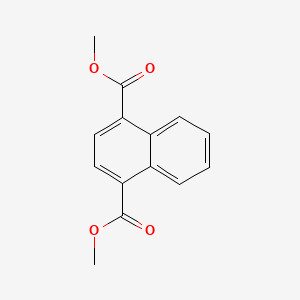

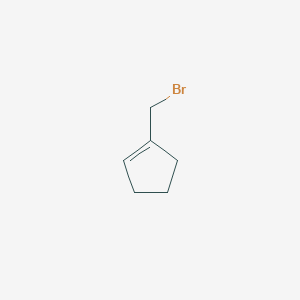
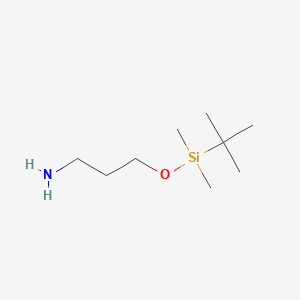
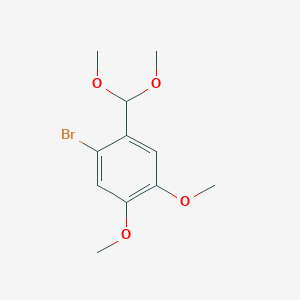
![Dodecahydro-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone](/img/structure/B1337536.png)
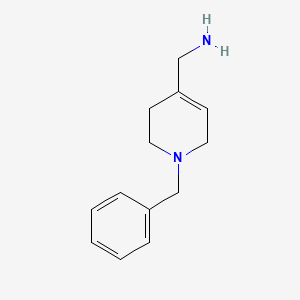
![Imidazo[1,2-a]pyrimidin-5-amine](/img/structure/B1337546.png)
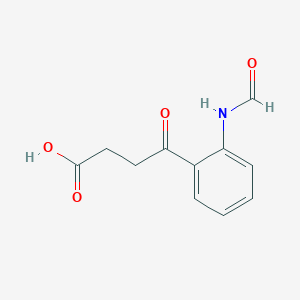

![Imidazo[1,2-b]isoquinoline-5,10-dione](/img/structure/B1337553.png)
